

# Application Notes & Protocols: Borate V in Near-Infrared (NIR) Photopolymerization

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Borate V

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## Introduction

Near-infrared (NIR) photopolymerization offers significant advantages over traditional ultraviolet (UV) curing methods, including deeper light penetration into materials, reduced light scattering, and enhanced safety.<sup>[1][2][3]</sup> This technology is particularly promising for applications in filled composites, additive manufacturing, and biomedical fields where curing thick sections or through scattering media is required. A key component in enabling efficient NIR photopolymerization is the development of sophisticated photoinitiating systems (PIS). Among these, three-component systems utilizing a cyanine borate dye as a photosensitizer have shown exceptional performance, achieving high monomer conversions even under low light intensities and in the presence of atmospheric oxygen.<sup>[1][2][3]</sup>

These systems typically consist of:

- A NIR Dye (Photosensitizer): Often a cyanine borate, such as IR-140 borate, which absorbs light in the NIR region (700-900 nm).
- An Iodonium Salt: Acts as the primary source of initiating free radicals.
- A Phosphine: Serves a dual role by reducing oxygen inhibition and regenerating the dye, thereby enhancing the overall efficiency of the polymerization process.<sup>[1][4][2][3]</sup>

This document provides detailed application notes and experimental protocols for the use of **borate V**-containing photoinitiating systems in NIR photopolymerization of methacrylate monomers.

## Data Presentation

### Table 1: Performance of IR-140 Borate-Based Photoinitiating System with Varying Filler Content

This table summarizes the photopolymerization of a methacrylate monomer mixture (Mix-MA) using a three-component PIS under NIR laser diode irradiation. The data highlights the system's robustness in the presence of fillers.

Filler Content (wt%)	Photoinitiating System (wt%)	Irradiation Source (785 nm)	Final Methacrylate Conversion (%)	Reference
0	IR-140 borate (0.1) / Ar <sub>2</sub> I <sup>+</sup> PF <sub>6</sub> <sup>-</sup> (3) / 4-dppba (2)	Laser Diode (2.55 W/cm <sup>2</sup> )	~85	
25	IR-140 borate (0.1) / Ar <sub>2</sub> I <sup>+</sup> PF <sub>6</sub> <sup>-</sup> (3) / 4-dppba (2)	Laser Diode (2.55 W/cm <sup>2</sup> )	~80	
50	IR-140 borate (0.1) / Ar <sub>2</sub> I <sup>+</sup> PF <sub>6</sub> <sup>-</sup> (3) / 4-dppba (2)	Laser Diode (2.55 W/cm <sup>2</sup> )	~75	
75	IR-140 borate (0.1) / Ar <sub>2</sub> I <sup>+</sup> PF <sub>6</sub> <sup>-</sup> (3) / 4-dppba (2)	Laser Diode (2.55 W/cm <sup>2</sup> )	~65	

Ar<sub>2</sub>I<sup>+</sup>PF<sub>6</sub><sup>-</sup>: Bis(4-tert-butylphenyl)iodonium hexafluorophosphate 4-dppba: 4-(diphenylphosphino)benzoic acid

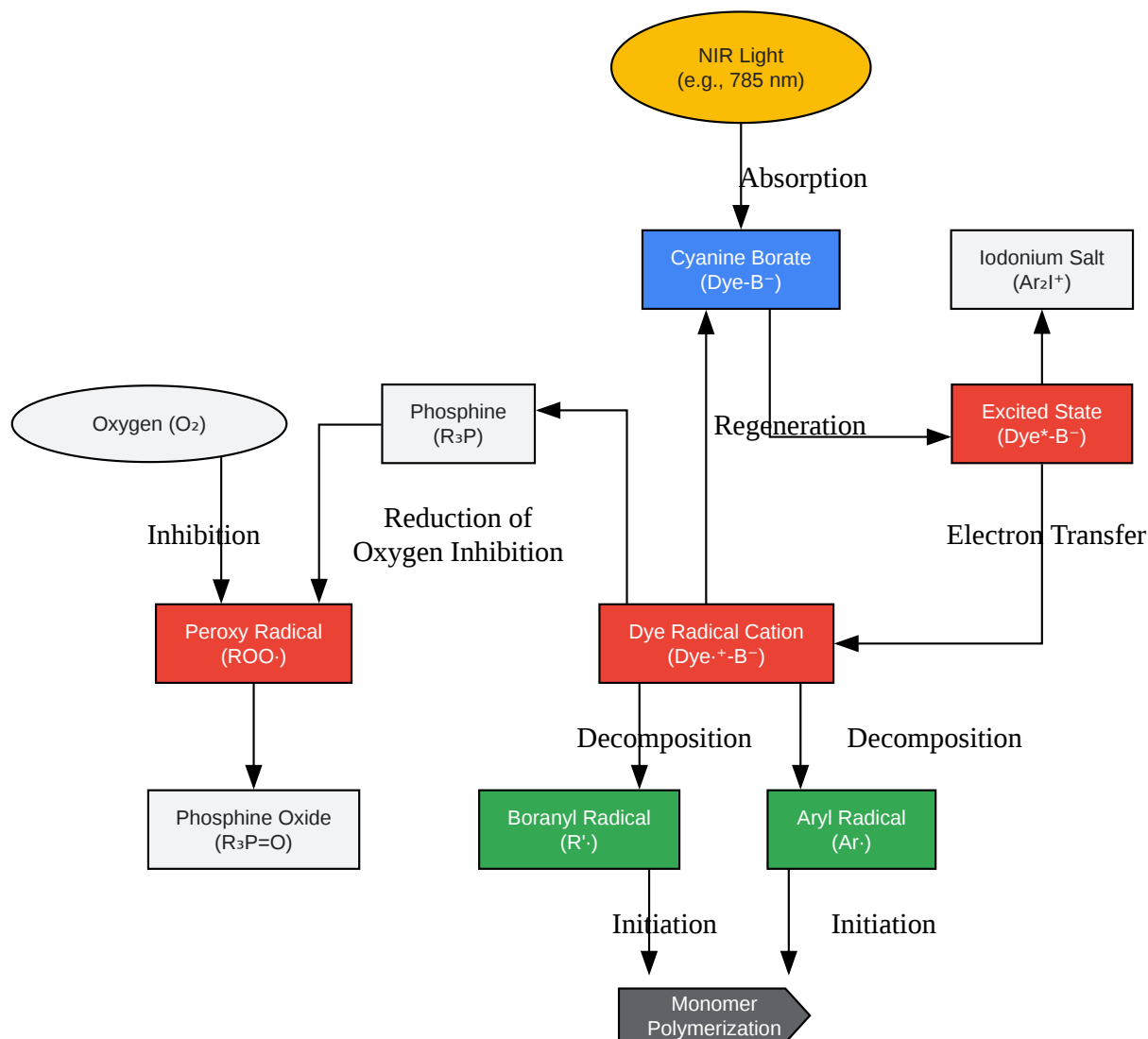
## Table 2: Comparison of Different NIR Dyes in the Three-Component System

The choice of NIR dye can influence the efficiency of the photopolymerization process. This table compares the performance of different dyes in the same PIS formulation.

NIR Dye (0.1 wt%)	Iodonium Salt (3 wt%)	Phosphine (2 wt%)	Irradiation Source (785 nm)	Final Methacrylate Conversion (%)	Reference
IR-140 borate	$\text{Ar}_2\text{I}^+\text{PF}_6^-$	4-dppba	Laser Diode (0.4 W/cm <sup>2</sup> )	> 80	<a href="#">[1]</a>
Silicon Phthalocyanine	$\text{Ar}_2\text{I}^+\text{PF}_6^-$	4-dppba	Laser Diode (0.4 W/cm <sup>2</sup> )	~60	<a href="#">[1]</a>

## Signaling Pathways and Logical Relationships

The following diagram illustrates the proposed chemical mechanism for the three-component photoinitiating system involving a cyanine borate dye.



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Caption: Proposed mechanism for NIR photopolymerization.

## Experimental Protocols

### Protocol 1: Preparation of the Photosensitive Resin

This protocol describes the preparation of a methacrylate-based resin containing the three-component photoinitiating system.

Materials:

- Methacrylate monomer mixture (e.g., Mix-MA: 70% BisGMA, 30% TEGDMA)
- NIR Dye (e.g., IR-140 borate)
- Iodonium salt (e.g., bis(4-tert-butylphenyl)iodonium hexafluorophosphate,  $\text{Ar}_2\text{I}^+\text{PF}_6^-$ )
- Phosphine (e.g., 4-(diphenylphosphino)benzoic acid, 4-dppba)
- (Optional) Fillers (e.g., silica beads, 400 nm diameter)
- Vortex mixer
- Amber glass vial

Procedure:

- Weigh the desired amounts of the iodonium salt and phosphine into an amber glass vial.
- Add the methacrylate monomer mixture to the vial.
- Vortex the mixture until all solids are completely dissolved. This may require gentle heating (e.g., 40-50 °C).
- Add the NIR dye to the mixture.
- Vortex again until the dye is fully dissolved and the resin is homogeneous.
- If using fillers, add the desired weight percentage of fillers to the resin and mix thoroughly to ensure uniform dispersion.
- Store the prepared resin in the dark to prevent premature polymerization.

## Protocol 2: NIR Photopolymerization and Real-Time Monitoring

This protocol details the procedure for photopolymerizing the prepared resin using a NIR light source and monitoring the conversion in real-time using Fourier Transform Infrared (FTIR) spectroscopy.

### Equipment:

- Real-Time Fourier Transform Infrared (RT-FTIR) spectrometer
- NIR light source (e.g., LED at 780 nm or laser diode at 785 nm) with controlled irradiance
- Mold for controlling sample thickness (e.g., 1.4 mm)
- Polypropylene film
- Thermal imaging camera (optional, for monitoring temperature)

### Procedure:

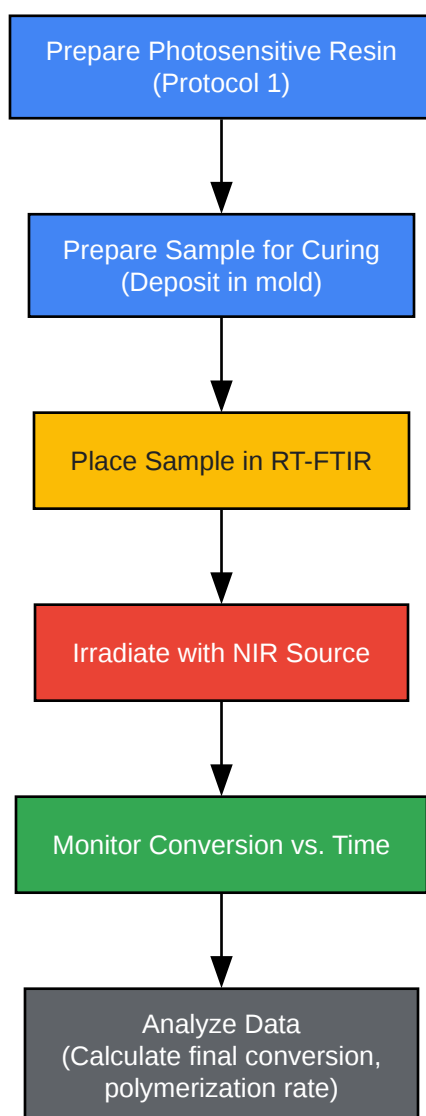
- Place a polypropylene film on the attenuated total reflectance (ATR) crystal of the FTIR spectrometer.
- Deposit the photosensitive resin onto the polypropylene film within the mold to ensure a consistent thickness.
- Position the NIR light source at a fixed distance above the sample to provide a known irradiance.
- Record a baseline FTIR spectrum of the uncured resin.
- Start the NIR irradiation and simultaneously begin recording FTIR spectra at regular intervals.
- Monitor the decrease in the peak area of the methacrylate C=C double bond (typically around  $1637\text{ cm}^{-1}$ ) to determine the degree of monomer conversion over time. The

conversion can be calculated using the following formula:  $\text{Conversion (\%)} = [1 - (\text{Peak Area at time } t / \text{Peak Area at time } 0)] \times 100$

- Continue irradiation until the conversion reaches a plateau, indicating the completion of the polymerization.
- (Optional) Use a thermal imaging camera to monitor the temperature profile of the sample during polymerization, as the reaction is exothermic.[4]

## Experimental Workflow Diagram

The following diagram outlines the typical workflow for a NIR photopolymerization experiment.



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Caption: Experimental workflow for NIR photopolymerization.

## Conclusion

The use of **borate V** in three-component photoinitiating systems represents a significant advancement in the field of NIR photopolymerization. These systems demonstrate high efficiency, robustness in the presence of fillers, and the ability to overcome oxygen inhibition. The detailed protocols and data presented herein provide a solid foundation for researchers and professionals to explore and apply this technology in a variety of fields, from advanced materials to drug delivery and tissue engineering. Further optimization of dye structures, co-initiators, and light sources will continue to expand the capabilities and applications of NIR-induced polymerization.

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